molecular formula C15H21NO5 B13464907 Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

Cat. No.: B13464907
M. Wt: 295.33 g/mol
InChI Key: KOBBXHYXHBLMNX-UHFFFAOYSA-N
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Description

Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxyethyl group, and a tert-butyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-hydroxyethylamine to introduce the hydroxyethyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce a primary alcohol .

Scientific Research Applications

Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the benzoate ester can undergo hydrolysis to release active metabolites. The tert-butyl carbamate group provides stability and can be cleaved under specific conditions to activate the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)10-5-7-11(8-6-10)13(18)20-4/h5-8,12,17H,9H2,1-4H3,(H,16,19)

InChI Key

KOBBXHYXHBLMNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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